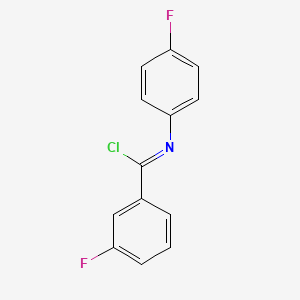
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-fluorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carboximidoyl chloride group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carboximidoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, although specific conditions and reagents for such transformations may vary.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically used in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed, depending on the desired oxidation state.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives, which may include carboxylic acids or other functionalized aromatic compounds.
Scientific Research Applications
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the preparation of functional materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a single fluorine substituent.
4-Fluoroaniline: An aromatic amine with a fluorine substituent.
3-Fluorobenzoyl chloride: An aromatic carboximidoyl chloride with a fluorine substituent.
Uniqueness
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both fluorine atoms and the carboximidoyl chloride group, which confer specific reactivity and properties. This combination makes the compound valuable for various synthetic and research applications, distinguishing it from simpler fluorinated aromatic compounds.
Properties
CAS No. |
828263-99-6 |
|---|---|
Molecular Formula |
C13H8ClF2N |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
3-fluoro-N-(4-fluorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClF2N/c14-13(9-2-1-3-11(16)8-9)17-12-6-4-10(15)5-7-12/h1-8H |
InChI Key |
LGKXFHFRUKPECC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















